2-(3,5-Dimethoxyphenoxy)propanenitrile
Description
2-(3,5-Dimethoxyphenoxy)propanenitrile is an organic nitrile derivative characterized by a propanenitrile backbone substituted with a 3,5-dimethoxyphenoxy group. This compound features a methoxy-rich aromatic ring linked via an ether bond to a nitrile-bearing propane chain. The nitrile group (-CN) confers reactivity for further functionalization, while the dimethoxy substituents may influence solubility and electronic properties .
Properties
CAS No. |
6441-19-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)propanenitrile |
InChI |
InChI=1S/C11H13NO3/c1-8(7-12)15-11-5-9(13-2)4-10(6-11)14-3/h4-6,8H,1-3H3 |
InChI Key |
SDRCHNMNTGTFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)propanenitrile typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 2-(3,5-Dimethoxyphenoxy)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,5-dimethoxyphenoxy)propanamine.
Substitution: Formation of 2-(3,5-dimethoxy-4-nitrophenoxy)propanenitrile.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)propanenitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,5-Dimethoxyphenoxy)propanenitrile with structurally related nitrile-containing compounds and aromatic ethers identified in the evidence.
Table 1: Structural and Physicochemical Comparison
Key Findings :
Functional Group Reactivity: Both 2-(3,5-Dimethoxyphenoxy)propanenitrile and 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile contain nitrile groups, enabling nucleophilic addition or hydrolysis reactions. However, the former’s dimethoxy substituents may enhance electron donation to the aromatic ring, altering its reactivity compared to the tetrahydronaphthyl analog . Liriodendrin, a lignan glycoside, shares a 3,5-dimethoxyphenoxy motif but lacks nitrile functionality, emphasizing its role in natural product biosynthesis rather than synthetic chemistry .
Synthetic Utility: The nitrile group in 2-(3,5-Dimethoxyphenoxy)propanenitrile could serve as a precursor for amines or carboxylic acids, similar to intermediates in pharmaceutical synthesis (e.g., ranitidine-related compounds, which involve nitrile derivatization) . However, its simpler structure contrasts with the multi-ring system of 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile, which may limit its utility in complex molecule assembly .
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